Phenyldi-p-tolylphosphine

Vue d'ensemble

Description

La zimelidine est un composé qui a été l’un des premiers inhibiteurs sélectifs de la recapture de la sérotonine (ISRS) à être commercialisé comme antidépresseur. Il s’agit d’une pyridylallylamine, structurellement différente des autres antidépresseurs, qui a été développée à la fin des années 1970 et au début des années 1980 par Arvid Carlsson pour la société suédoise Astra AB . La zimelidine a été vendue pour la première fois en 1982, mais elle a été retirée du marché en raison de cas rares de syndrome de Guillain-Barré .

Méthodes De Préparation

La zimelidine peut être synthétisée par une série de réactions chimiques à partir de la bromophéniramine, un antihistaminique présentant une activité antidépressive . La voie de synthèse implique la formation d’une structure pyridylallylamine par une série d’étapes, notamment la bromation, l’amination et l’allylation . Les méthodes de production industrielle impliqueraient la mise à l’échelle de ces réactions dans des conditions contrôlées afin de garantir la pureté et le rendement.

Analyse Des Réactions Chimiques

La zimelidine subit plusieurs types de réactions chimiques :

Oxydation : La zimelidine peut être oxydée pour former son métabolite déméthylé, la norzimelidine.

Réduction : Les réactions de réduction peuvent convertir la zimelidine en ses formes précurseurs.

Substitution : La zimelidine peut subir des réactions de substitution où l’atome de brome est remplacé par d’autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l’hydrure de lithium et d’aluminium. Les principaux produits formés à partir de ces réactions comprennent la norzimelidine et d’autres dérivés en fonction des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La zimelidine a été largement utilisée dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, elle sert de composé modèle pour étudier l’inhibition sélective de la recapture de la sérotonine . En biologie, la zimelidine a été utilisée pour étudier le rôle de la sérotonine dans divers processus physiologiques . En médecine, elle a été initialement utilisée pour traiter la dépression et les troubles anxieux . Malgré son retrait, la zimelidine reste un outil précieux dans la recherche en raison de ses propriétés uniques et de son mécanisme d’action .

Applications De Recherche Scientifique

Zimelidine has been used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying selective serotonin reuptake inhibition . In biology, zimelidine has been used to investigate the role of serotonin in various physiological processes . In medicine, it was initially used to treat depression and anxiety disorders . Despite its withdrawal, zimelidine continues to be a valuable tool in research due to its unique properties and mechanism of action .

Mécanisme D'action

Le mécanisme d’action de la zimelidine implique l’inhibition de la recapture de la sérotonine au niveau de la membrane neuronale . En bloquant la pompe de recapture de la sérotonine, la zimelidine renforce les actions de la sérotonine sur les autorécepteurs 5HT1A . Cela conduit à une augmentation des taux de sérotonine dans la fente synaptique, ce qui est censé contribuer à ses effets antidépresseurs . La zimelidine n’agit pas sur les récepteurs postsynaptiques, ce qui en fait un inhibiteur sélectif .

Comparaison Avec Des Composés Similaires

La zimelidine est unique parmi les antidépresseurs en raison de son inhibition sélective de la recapture de la sérotonine sans affecter d’autres neurotransmetteurs comme la noradrénaline et la dopamine . Des composés similaires comprennent :

Amitriptyline : Un antidépresseur tricyclique qui inhibe la recapture de la sérotonine et de la noradrénaline.

Dépression : Un autre antidépresseur tricyclique qui inhibe principalement la recapture de la noradrénaline.

Maprotilène : Un antidépresseur tétracyclique ayant des propriétés similaires à la désipramine.

Doxépine : Un antidépresseur tricyclique ayant un large spectre d’action sur divers neurotransmetteurs.

L’action sélective de la zimelidine sur la recapture de la sérotonine la distingue de ces autres composés, qui ont souvent des effets plus larges sur plusieurs systèmes de neurotransmetteurs .

Activité Biologique

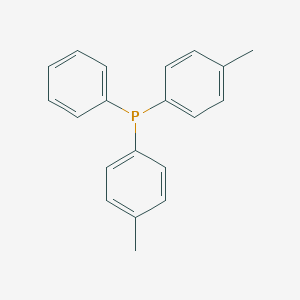

Phenyldi-p-tolylphosphine (PDTP) is a phosphine compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and catalysis. This article reviews the biological activity associated with PDTP, focusing on its mechanisms of action, cytotoxicity, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by its phosphine functional group, which consists of a phosphorus atom bonded to two aromatic rings: phenyl and p-tolyl. The general structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that phosphines like PDTP can interact with various biological molecules, influencing cellular processes. Some key mechanisms include:

- Inhibition of Thioredoxin Reductase : PDTP and its derivatives have been studied for their ability to inhibit thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells. This inhibition disrupts redox homeostasis within cells, leading to apoptotic cell death .

- DNA Interaction : Certain phosphine complexes have shown the ability to bind DNA, which may contribute to their cytotoxic effects against cancer cells. This interaction can lead to the formation of DNA adducts, resulting in cellular damage .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that PDTP exhibits significant activity against various cancer cell lines. For instance:

- IC50 Values : In studies involving human malignant melanoma cells (A375), PDTP derivatives exhibited IC50 values in the submicromolar range, indicating potent cytotoxic effects .

- Selectivity : The selectivity of PDTP derivatives towards cancer cells compared to normal cells has been noted, suggesting potential for targeted cancer therapies .

Case Studies

Several studies have highlighted the biological activity of PDTP and related compounds:

- Antitumor Activity : A study reported that silver(I) complexes with phosphine ligands similar to PDTP showed pronounced antitumor activity by disrupting mitochondrial function and inducing apoptosis in cancer cells .

- Antibacterial Properties : Research on phosphine oxides derived from similar structures indicated moderate antibacterial activity against strains like Bacillus subtilis, showcasing the versatility of phosphines in biological applications .

- Organocatalysis : PDTP has been utilized as a catalyst in various organic reactions, demonstrating its role beyond direct biological activity. Its effectiveness in promoting nucleophilic additions has implications for drug synthesis .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

bis(4-methylphenyl)-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19P/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEPTFVFITUGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297584 | |

| Record name | Phenyldi-p-tolylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19934-95-3 | |

| Record name | NSC116686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyldi-p-tolylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.